

# Spectroscopic Data of Xerantholide: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Xerantholide**

Cat. No.: **B1683338**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data available for **xerantholide**, a sesquiterpene lactone of significant interest to researchers in natural product chemistry and drug development. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details experimental protocols, and presents a logical workflow for the spectroscopic analysis of natural products.

## Core Spectroscopic Data

**Xerantholide**, with a molecular formula of  $C_{15}H_{18}O_3$  and a molecular weight of approximately 246.30 g/mol, has been characterized using various spectroscopic techniques.<sup>[1]</sup> The following tables summarize the key quantitative data obtained from  $^1H$  NMR,  $^{13}C$  NMR, and IR spectroscopy.

## Nuclear Magnetic Resonance (NMR) Data

The  $^1H$  and  $^{13}C$  NMR data for **xerantholide** were recorded on a 400 MHz spectrometer in deuterated chloroform ( $CDCl_3$ ).<sup>[1]</sup>

Table 1:  $^1H$  NMR Spectroscopic Data for **Xerantholide** (400 MHz,  $CDCl_3$ )<sup>[1]</sup>

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Coupling Constant<br>(J) Hz | Assignment |
|------------------------------------|--------------|-----------------------------|------------|
| 6.25                               | d            | 3.5                         | H-13a      |
| 5.50                               | d            | 3.5                         | H-13b      |
| 3.90                               | t            | 9.5                         | H-6        |
| 3.20                               | m            | -                           | H-7        |
| 2.85                               | m            | -                           | H-1        |
| 2.60                               | m            | -                           | H-5        |
| 2.40                               | m            | -                           | H-9a       |
| 2.20                               | m            | -                           | H-9b       |
| 2.05                               | m            | -                           | H-2a       |
| 1.85                               | m            | -                           | H-2b       |
| 1.70                               | m            | -                           | H-3        |
| 1.50                               | m            | -                           | H-4        |
| 1.10                               | d            | 7.0                         | H-14       |
| 1.80                               | s            | -                           | H-15       |

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Xerantholide** (100 MHz,  $\text{CDCl}_3$ )[1]

| Chemical Shift ( $\delta$ ) ppm | Carbon Type   | Assignment |
|---------------------------------|---------------|------------|
| 209.5                           | C             | C-8        |
| 170.0                           | C             | C-12       |
| 139.0                           | C             | C-11       |
| 121.0                           | $\text{CH}_2$ | C-13       |
| 82.0                            | CH            | C-6        |
| 50.5                            | CH            | C-7        |
| 49.5                            | CH            | C-1        |
| 41.5                            | CH            | C-5        |
| 39.0                            | $\text{CH}_2$ | C-9        |
| 38.0                            | C             | C-10       |
| 30.0                            | $\text{CH}_2$ | C-2        |
| 28.0                            | $\text{CH}_2$ | C-3        |
| 25.5                            | $\text{CH}_2$ | C-4        |
| 18.0                            | $\text{CH}_3$ | C-15       |
| 13.0                            | $\text{CH}_3$ | C-14       |

## Infrared (IR) Spectroscopy Data

Infrared spectroscopy of **xerantholide** has been used to identify its key functional groups.

Table 3: IR Spectroscopic Data for **Xerantholide**

| Wavenumber ( $\text{cm}^{-1}$ ) | Functional Group Assignment |
|---------------------------------|-----------------------------|
| 2967                            | C-H Stretch                 |

Note: A comprehensive list of IR absorption bands for **xerantholide** is not readily available in the reviewed literature. The provided data point is based on the identification of functional groups mentioned in a study by Kadhila et al. (2020).

## Mass Spectrometry (MS) Data

Gas chromatography-mass spectrometry (GC-MS) has been employed in the analysis of fractions containing **xerantholide**, confirming its molecular weight.

Table 4: Mass Spectrometry Data for **Xerantholide**

| m/z Value | Interpretation                 |
|-----------|--------------------------------|
| 246       | Molecular Ion [M] <sup>+</sup> |

Note: Detailed mass fragmentation data for **xerantholide** is not extensively reported in the available literature. The molecular ion peak corresponds to the compound's molecular weight.

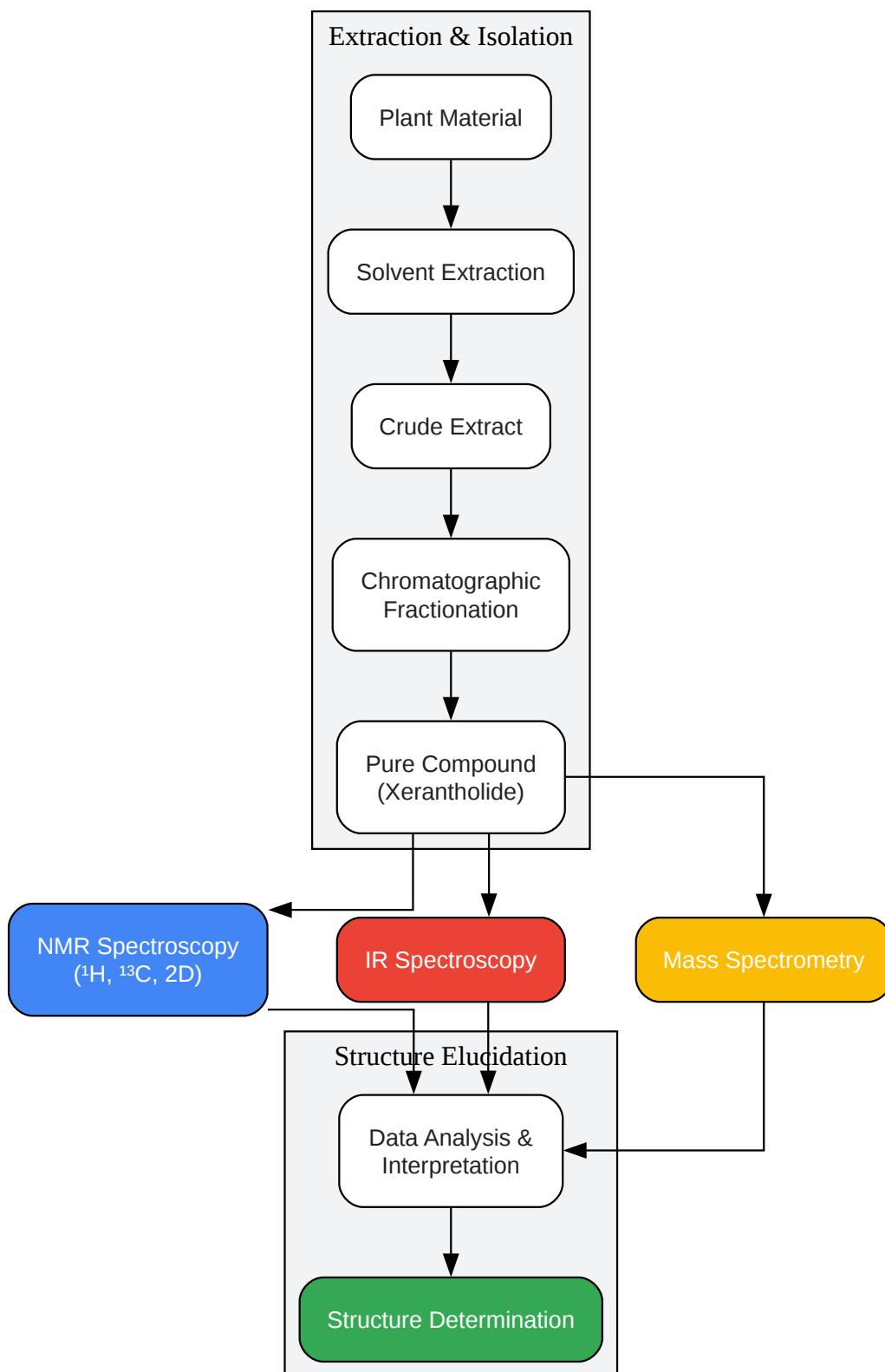
## Experimental Protocols

The following sections outline generalized protocols for the spectroscopic analysis of sesquiterpene lactones like **xerantholide**, based on standard laboratory practices.

## NMR Spectroscopy

- **Sample Preparation:** Approximately 1-5 mg of purified **xerantholide** is dissolved in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- **Data Acquisition:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired on a 400 MHz spectrometer. For  $^1\text{H}$  NMR, the spectral width is typically set from -2 to 12 ppm. For  $^{13}\text{C}$  NMR, a spectral width of 0 to 220 ppm is common. Standard pulse sequences are used for both 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in structure elucidation.
- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal ( $\delta$  0.00 ppm for  $^1\text{H}$  and  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy


- Sample Preparation (KBr Pellet Method): A small amount of **xerantholide** (approx. 1-2 mg) is finely ground with anhydrous potassium bromide (KBr, approx. 100-200 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000 to 400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

## Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **xerantholide** is prepared in a volatile organic solvent such as dichloromethane or methanol.
- Data Acquisition: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The GC oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of components. The eluting compounds are introduced into the ion source of a mass spectrometer (e.g., using electron ionization at 70 eV). The mass analyzer scans a mass-to-charge ( $m/z$ ) range, typically from 40 to 500 amu.
- Data Analysis: The resulting mass spectra are analyzed to determine the molecular ion peak and the fragmentation pattern, which provides structural information. The retention time from the gas chromatogram aids in the identification of the compound.

## Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like **xerantholide**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **xerantholide**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Data of Xerantholide: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1683338#xerantholide-spectroscopic-data-nmr-ir-ms>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)